5-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrole
Description
Properties
Molecular Formula |
C10H9Cl2N |
|---|---|
Molecular Weight |
214.09 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C10H9Cl2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6H,1-2,5H2 |
InChI Key |
MFAMNNGOAFYHFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrole typically involves the reaction of 3,4-dichlorophenylamine with an appropriate pyrrole precursor under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the phenyl and pyrrole rings .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For example, the reaction of 3,4-dichlorophenylamine with a pyrrole derivative in the presence of a suitable catalyst and solvent can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenyl)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Halogen substitution reactions can occur at the phenyl ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research indicates that derivatives of 5-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrole exhibit notable antimicrobial activity. For instance, compounds with similar structures have been shown to inhibit various bacterial strains effectively. A study demonstrated that certain pyrrole derivatives displayed minimum inhibitory concentrations (MIC) as low as 4 μg/mL against several microorganisms, indicating strong antibacterial properties .
2. Anticancer Activity
Pyrrole derivatives are also recognized for their anticancer potential. Compounds related to 5-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrole have been evaluated for cytotoxic effects against cancer cell lines. One study reported that related compounds could inhibit cell proliferation in various cancer types, suggesting that the dichlorophenyl substitution might enhance their efficacy .
3. Enzyme Inhibition
Interaction studies involving this compound often focus on its binding affinity with biological targets, particularly enzymes associated with disease pathways. Molecular docking studies have shown promising results in predicting how effectively this compound interacts with specific proteins involved in cancer progression and other diseases .
Case Study 1: Antimicrobial Efficacy
A series of novel pyrrole derivatives were synthesized and tested against common pathogens. The study found that compounds with the dichlorophenyl group exhibited significantly lower MIC values compared to their non-chlorinated counterparts. This suggests that the dichloro substitution enhances the antimicrobial activity through better interaction with bacterial membranes .
Case Study 2: Anticancer Screening
In vitro studies on cancer cell lines revealed that 5-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrole showed cytotoxic effects similar to established chemotherapeutic agents. The mechanism was proposed to involve apoptosis induction in cancer cells, highlighting its potential as a lead compound for further development in anticancer therapies .
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Chlorophenyl-Substituted Analogs
5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole
- Structure : A single chlorine substituent at the phenyl ring’s meta position.
- Synthesis: Similar to the target compound, using 6M HCl and ethanol reflux .
5-(2-Chlorophenyl)-3,4-dihydro-2H-pyrrole
- Structure : Ortho-chlorophenyl substitution (CAS 129540-25-6).
- Molecular Weight : 179.65 g/mol (vs. ~214.09 g/mol for the 3,4-dichloro derivative).
Key Comparison Table: Chlorophenyl Derivatives
Substituted Phenyl Derivatives
5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole
- Structure : Electron-donating methoxy group at the para position (CAS 480439-17-6).
- Impact: Increased electron density may reduce radical scavenging efficacy compared to electron-withdrawing Cl groups. No activity data reported .
5-(3,5-Dimethylphenyl)-3,4-dihydro-2H-pyrrole
- Structure : Methyl groups at meta positions (CAS 1805-65-8).
Heterocyclic and Alkyl-Substituted Analogs
5-(5-Methyl-2-furyl)-3,4-dihydro-2H-pyrrole
- Structure : Furyl substituent (CAS 118248-26-3).
- Molecular Weight : 149.19 g/mol.
5-Benzyl-3,4-dihydro-2H-pyrrole
- Structure : Benzyl group (CAS 69311-30-4).
- Impact : Increased lipophilicity could enhance membrane permeability, though biological activity remains unstudied .
Antioxidant Performance
- 5-(3,4-Dichlorophenyl) Derivative : Demonstrates superior hydroxyl radical scavenging (IC₅₀ = 0.89–0.91 μM) compared to bi pyrazole analogs (IC₅₀ = 9.66–12.02 μM for DPPH scavenging) .
- Mechanistic Insight : Electron-withdrawing Cl groups stabilize radical intermediates, enhancing antioxidant efficacy.
Biological Activity
5-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrole is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrole is C10H8Cl2N. It features a five-membered pyrrole ring with a dichlorophenyl substituent, which is critical for its biological activity. The presence of chlorine atoms enhances the compound's reactivity and potential interactions with biological targets.
Biological Activities
Research indicates that pyrrole derivatives, including 5-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrole, exhibit a variety of biological activities:
- Antimicrobial Activity : Pyrrole derivatives have shown significant antimicrobial properties. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL against Staphylococcus aureus and other pathogens .
- Anticancer Properties : The compound has been linked to cytotoxic effects against various cancer cell lines. Studies show that pyrrole derivatives can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including interference with angiogenesis and cancer cell signaling pathways .
- Anti-inflammatory Effects : Certain pyrrole derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines. For example, compounds derived from pyrroles have shown significant inhibition of inflammation in in vivo models .
Structure-Activity Relationships (SAR)
The position and nature of substituents on the pyrrole ring significantly influence the biological activity of these compounds. For instance:
- Substituent Positioning : The placement of substituents at the 2-, 3-, or 4-position on the pyrrole ring can alter the compound's binding affinity to various biological targets .
- Chlorine Substitution : The dichlorophenyl group enhances the compound's lipophilicity and potential interactions with proteins involved in disease pathways.
Synthesis Methods
Several synthesis approaches have been developed for creating 5-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrole. Common methods include:
- Condensation Reactions : Utilizing acid chlorides and heterocyclic amines in anhydrous conditions.
- Cyclization Techniques : Employing cyclization reactions involving nitriles or isocyanates to form the pyrrole ring structure.
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of pyrrole-based chalcones for their antimicrobial effects against pathogenic bacteria and fungi. The results indicated that some derivatives exhibited potent activity comparable to standard antibiotics .
- Cytotoxicity Against Cancer Cells : Research demonstrated that certain pyrrole derivatives had IC50 values ranging from 7 to 20 μM against various cancer cell lines, indicating promising anticancer potential .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole | Structure | Contains one chlorine substituent; may exhibit different biological activity. |
| 5-(phenyl)-3,4-dihydro-2H-pyrrole | Structure | Lacks halogen substituents; serves as a baseline for comparing reactivity. |
| 5-(2-methylphenyl)-3,4-dihydro-2H-pyrrole | Structure | Methyl substitution may alter lipophilicity and biological activity. |
Q & A
Q. What are the optimal synthetic routes for 5-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrole, and how can reaction conditions be tailored to improve yield?
The synthesis of pyrrole derivatives often involves cyclization reactions under acidic conditions. For example, a similar compound, 5-(3-chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole, was synthesized via refluxing with 6M HCl in ethanol, followed by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to achieve 69% yield . To optimize yields, variables such as acid concentration, solvent ratios, and reaction time should be systematically tested. For instance, adjusting the HCl:ethanol ratio or using alternative acids (e.g., trifluoroacetic acid) may reduce side reactions .
Q. How can researchers confirm the structural integrity and purity of 5-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrole?
Comprehensive characterization includes:
- NMR spectroscopy : Analyze and NMR spectra to verify substituent positions and ring saturation. For example, dihydro-pyrrole derivatives exhibit distinct proton signals for saturated carbons (δ 1.5–2.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry. A related compound, 5-(3-chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole, was crystallized from methylene chloride, revealing planar aromatic systems and tetrahedral geometry at the pyrroline ring .
- HRMS/FTIR : Validate molecular weight (e.g., HRMS m/z calculated vs. observed) and functional groups (e.g., C-Cl stretching at 550–650 cm) .
Q. What safety protocols are critical when handling 5-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrole?
While specific safety data for this compound are limited, analogous chlorinated pyrroles require:
- Storage : In airtight containers away from heat sources (P210) and ignition points .
- Handling : Use fume hoods, gloves, and goggles to avoid inhalation or skin contact. Refer to SDS guidelines for chlorinated heterocycles, which may include first-aid measures like rinsing exposed skin with water (P101) .
Advanced Research Questions
Q. How can computational modeling accelerate the design of reactions involving 5-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrole?
Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states. For instance, the ICReDD initiative combines reaction path searches with experimental data to optimize conditions, reducing trial-and-error approaches. Computational models could identify favorable protonation sites during cyclization or predict regioselectivity in further functionalization .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar pyrrole derivatives?
Discrepancies in NMR or crystallographic data may arise from conformational flexibility or solvent effects. For example, dihydro-pyrroles exhibit dynamic puckering, leading to split signals in NMR. To mitigate this:
Q. How can researchers functionalize 5-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrole for biological activity studies?
Key modifications include:
- Electrophilic substitution : Introduce sulfonyl or acyl groups at the pyrroline nitrogen.
- Cross-coupling reactions : Use Suzuki-Miyaura coupling to add aryl/heteroaryl groups to the dichlorophenyl ring.
- Reduction : Hydrogenate the dihydro-pyrrole ring to probe saturation effects on bioactivity. Similar strategies were applied to 3-(2-hydroxyphenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one to study anticancer mechanisms (Note: BenchChem content excluded per guidelines).
Q. What are the challenges in scaling up the synthesis of 5-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrole for preclinical studies?
- Purification : Column chromatography is impractical for large batches; switch to recrystallization or distillation.
- By-product formation : Monitor intermediates via HPLC to minimize impurities.
- Reactor design : Optimize heat transfer in reflux systems to maintain reaction efficiency .
Methodological Tables
Table 1. Key Synthetic Parameters for Pyrrole Derivatives
Table 2. Computational Tools for Reaction Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
